molecular formula C16H14N2O3S B12436420 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine

Cat. No.: B12436420
M. Wt: 314.4 g/mol
InChI Key: MXARFJYDBCQUET-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine is a complex organic compound that features a unique combination of benzo[d]thiazole and dihydrobenzo[b][1,4]dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin-5-amine. This intermediate is then reacted with 6-methoxybenzo[d]thiazol-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H14N2O3S/c1-19-11-3-4-12-15(9-11)22-16(18-12)17-10-2-5-13-14(8-10)21-7-6-20-13/h2-5,8-9H,6-7H2,1H3,(H,17,18)

InChI Key

MXARFJYDBCQUET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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